molecular formula C7H14FNO B1390807 1-(2-Fluoroethyl)piperidin-4-ol CAS No. 492446-45-4

1-(2-Fluoroethyl)piperidin-4-ol

Cat. No.: B1390807
CAS No.: 492446-45-4
M. Wt: 147.19 g/mol
InChI Key: YUPRNALANWTJTB-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperidin-4-ol is a chemical compound with the molecular formula C7H14FNO. It is a piperidine derivative, characterized by the presence of a fluorine atom attached to an ethyl group, which is further connected to the piperidine ring.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)piperidin-4-ol can be achieved through several routes. One common method involves the reaction of piperidin-4-ol with 2-fluoroethyl bromide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Piperidin-4-ol and 2-fluoroethyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using standard techniques such as column chromatography

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield optimization.

Chemical Reactions Analysis

1-(2-Fluoroethyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium azide (NaN3) can replace the fluorine atom with an azide group.

    Hydrogenation: The compound can undergo hydrogenation reactions to saturate any unsaturated bonds present

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoroethyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)piperidin-4-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can influence the compound’s binding affinity and metabolic stability, enhancing its pharmacological properties .

Comparison with Similar Compounds

1-(2-Fluoroethyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:

    Piperidin-4-ol: Lacks the fluorine substitution, which can result in different pharmacological and chemical properties.

    1-(2-Chloroethyl)piperidin-4-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    1-(2-Bromoethyl)piperidin-4-ol:

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and overall pharmacokinetic profile compared to its non-fluorinated counterparts.

Properties

IUPAC Name

1-(2-fluoroethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPRNALANWTJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654505
Record name 1-(2-Fluoroethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492446-45-4
Record name 1-(2-Fluoroethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Fluoroethyl)-4-hydroxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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